2-Chloro-4-ethylbenzoyl chloride
Description
This compound is primarily used in organic synthesis as an acylating agent or intermediate for pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic benzoyl chloride group, which facilitates nucleophilic substitution or coupling reactions.
Properties
CAS No. |
168036-25-7 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-chloro-4-ethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3 |
InChI Key |
UKYPGWAISBTGAT-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C(=O)Cl)Cl |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)Cl)Cl |
Synonyms |
Benzoyl chloride, 2-chloro-4-ethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-4-ethylbenzoyl chloride with three structurally related compounds, emphasizing substituent effects, functional groups, and inferred applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility Halogen Differences: The chlorine atom in 2-chloro-4-ethylbenzoyl chloride confers moderate electronegativity compared to bromine in 2-bromo-4-fluorobenzylamine HCl (higher atomic radius, lower electronegativity) or fluorine (smaller, highly electronegative). This affects reaction rates in nucleophilic substitutions: benzoyl chlorides react faster than benzylamine hydrochlorides due to the leaving group ability of Cl⁻ vs. NH₂⁻ .
Functional Group-Driven Applications
- Benzoyl Chloride vs. Aldehyde : The benzoyl chloride group enables acylation reactions (e.g., forming amides or esters), whereas the aldehyde group in 2-chloro-4-methylbenzaldehyde is pivotal in condensation reactions (e.g., synthesizing Schiff bases) .
- Benzylamine Hydrochloride : This compound’s amine functionality (as in 2-bromo-4-fluorobenzylamine HCl) is critical for drug candidate synthesis, particularly in creating bioactive amines or ligands for metal complexes .
Environmental considerations (e.g., waste management of halogenated byproducts) highlighted in ’s manufacturing protocols may similarly apply to benzoyl chloride derivatives .
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